molecular formula C8H7ClN2O2 B1613952 6-Chloro-4-methoxy-1H-indazol-3-ol CAS No. 885519-82-4

6-Chloro-4-methoxy-1H-indazol-3-ol

Cat. No. B1613952
CAS RN: 885519-82-4
M. Wt: 198.6 g/mol
InChI Key: ULRRYFVQTJQCEF-UHFFFAOYSA-N
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Description

“6-Chloro-4-methoxy-1H-indazol-3-ol” is a chlorinated compound with a molecular weight of 198.61 and a molecular formula of C8H7ClN2O2 . It belongs to the class of indazole-containing heterocyclic compounds, which have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-methoxy-1H-indazol-3-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .


Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. For instance, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . Other methods include using nitro as a leaving group, which was first reported more than a century ago, and then this method was developed by using 2-fluoro and 2-hydroxyl benzaldehyde .

Scientific Research Applications

Anticancer Activity

The indazole nucleus is a common feature in many anticancer agents6-Chloro-4-methoxy-1H-indazol-3-ol could be investigated for its potential to inhibit cell growth, particularly in colon and melanoma cell lines where indazole compounds have shown effectiveness . Research could focus on its mechanism of action, possibly involving the disruption of cell signaling pathways critical for cancer cell proliferation.

Phosphoinositide 3-Kinase Inhibition

Selective inhibition of phosphoinositide 3-kinase δ is a promising strategy for treating respiratory diseases. Indazoles can be employed as selective inhibitors, and 6-Chloro-4-methoxy-1H-indazol-3-ol could be particularly effective in this role, given its structural features .

Synthetic Chemistry

Indazoles are valuable in synthetic chemistry for constructing complex molecular architectures. The 6-Chloro-4-methoxy-1H-indazol-3-ol can be used as a building block in the synthesis of more complex molecules, utilizing its reactive sites for further functionalization .

Future Directions

The future directions for “6-Chloro-4-methoxy-1H-indazol-3-ol” and similar compounds could involve further exploration of their medicinal applications, given the wide variety of applications of indazole-containing compounds . Additionally, the development of new synthetic approaches could also be a potential area of future research .

properties

IUPAC Name

6-chloro-4-methoxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRRYFVQTJQCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646204
Record name 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-82-4
Record name 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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